molecular formula C26H28N2O B14220292 1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)- CAS No. 827015-41-8

1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-

Cat. No.: B14220292
CAS No.: 827015-41-8
M. Wt: 384.5 g/mol
InChI Key: KKCAUZISUCORBA-UHFFFAOYSA-N
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Description

1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)- is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is notable for its unique structure, which includes an indole core, a piperidine ring, and a furan ring. The combination of these moieties imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)- typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core . The piperidine and furan rings are then introduced through subsequent reactions, often involving nucleophilic substitution and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Mechanism of Action

The mechanism of action of 1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)- involves its interaction with various molecular targets and pathways. The indole core can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The piperidine and furan rings can also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)- is unique due to its combination of an indole core, a piperidine ring, and a furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

CAS No.

827015-41-8

Molecular Formula

C26H28N2O

Molecular Weight

384.5 g/mol

IUPAC Name

3-[[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl]-2-(furan-2-yl)-1H-indole

InChI

InChI=1S/C26H28N2O/c1-18-7-5-8-19(2)25(18)20-12-14-28(15-13-20)17-22-21-9-3-4-10-23(21)27-26(22)24-11-6-16-29-24/h3-11,16,20,27H,12-15,17H2,1-2H3

InChI Key

KKCAUZISUCORBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2CCN(CC2)CC3=C(NC4=CC=CC=C43)C5=CC=CO5

Origin of Product

United States

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